2-Fluoro-2',4',5'-trichloroacetanilide 2-Fluoro-2',4',5'-trichloroacetanilide
Brand Name: Vulcanchem
CAS No.: 23595-40-6
VCID: VC17997155
InChI: InChI=1S/C8H5Cl3FNO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14)
SMILES:
Molecular Formula: C8H5Cl3FNO
Molecular Weight: 256.5 g/mol

2-Fluoro-2',4',5'-trichloroacetanilide

CAS No.: 23595-40-6

Cat. No.: VC17997155

Molecular Formula: C8H5Cl3FNO

Molecular Weight: 256.5 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2',4',5'-trichloroacetanilide - 23595-40-6

Specification

CAS No. 23595-40-6
Molecular Formula C8H5Cl3FNO
Molecular Weight 256.5 g/mol
IUPAC Name 2-fluoro-N-(2,4,5-trichlorophenyl)acetamide
Standard InChI InChI=1S/C8H5Cl3FNO/c9-4-1-6(11)7(2-5(4)10)13-8(14)3-12/h1-2H,3H2,(H,13,14)
Standard InChI Key YVJPREDLAWMTFC-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CF

Introduction

Chemical Identity and Structural Analysis

2-Fluoro-N-(2,4,5-trichlorophenyl)acetamide belongs to the acetamide family, featuring a fluorine atom at the α-position of the acetyl group and three chlorine atoms at the 2', 4', and 5' positions of the phenyl ring. Its molecular formula is C₈H₅Cl₃FNO, with a molecular weight of 256.49 g/mol . The IUPAC name, 2-fluoro-N-(2,4,5-trichlorophenyl)acetamide, reflects its substitution pattern, where the acetamide group (-NHCO-) is appended to a 2,4,5-trichlorophenyl backbone, and the α-carbon of the acetyl moiety bears a fluorine substituent .

Structural Features:

  • Phenyl Ring: Chlorine atoms at positions 2, 4, and 5 create steric and electronic effects that influence reactivity.

  • Acetamide Group: Fluorination at the α-position (CH₂FCO-) alters dipole moments and hydrogen-bonding capacity compared to non-fluorinated analogs like 2',4',5'-trichloroacetanilide (C₈H₆Cl₃NO, MW 238.50 g/mol) .

  • Crystal Packing: The fluorine atom’s electronegativity and small atomic radius may promote unique intermolecular interactions, though crystallographic data remain unpublished.

Physicochemical Properties

Key properties derived from experimental measurements and computational models include:

PropertyValueSource
Density1.565 g/cm³
Boiling Point384.1°C at 760 mmHg
Refractive Index1.591
Flash Point186.1°C
Vapor Pressure4.18 × 10⁻⁶ mmHg at 25°C
Solubility (predicted)Low in water; moderate in polar aprotic solvents-

The elevated boiling point and low vapor pressure suggest thermal stability, making the compound suitable for high-temperature processes . The density and refractive index align with trends observed in polychlorinated aromatics, though fluorination introduces deviations due to altered polarizability .

Synthesis and Manufacturing Processes

Chlorination of Aniline Derivatives

A foundational step involves the preparation of 2,4,5-trichloroaniline, achieved via continuous chlorination of acetanilide in organic acid solvents (e.g., acetic acid) within tubular reactors . Optimized conditions include:

  • Temperature: 50–100°C

  • Residence Time: 10–60 seconds

  • Chlorine Flow Rate: 1.1–1.4 kg/h .

This method, adapted from dichloroaniline production , ensures regioselective chlorination at the 2, 4, and 5 positions while minimizing byproducts.

Fluorination Strategies

Incorporating fluorine at the α-position requires specialized agents. N-Fluoro-2,6-bis(methoxymethyl)pyridinium triflate has demonstrated efficacy in fluorinating silyl ethers and acetates under mild conditions . For 2-fluoro-N-(2,4,5-trichlorophenyl)acetamide, a plausible pathway involves:

  • Acylation: Reacting 2,4,5-trichloroaniline with fluoroacetyl chloride.

  • Purification: Recrystallization from ethanol/water mixtures to isolate the product.

This approach mirrors methods used for analogous fluorinated acetamides , though yield optimization remains an area for further study.

Research Findings and Recent Developments

Spectroscopic Characterization

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaBoiling Point (°C)Key Features
2',4',5'-TrichloroacetanilideC₈H₆Cl₃NO327.5 (est.)No fluorine; lower polarity
2-Fluoro-5-nitrotolueneC₇H₆FNO₂210–215Nitro group enhances reactivity
2-Fluoro-N-(2,4,5-Trichlorophenyl)AcetamideC₈H₅Cl₃FNO384.1Fluorine increases thermal stability

The fluorinated derivative exhibits a 56.6°C higher boiling point than its non-fluorinated counterpart, underscoring fluorine’s impact on intermolecular forces .

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